

An In-depth Technical Guide to 10,12-Hexadecadien-1-ol Isomers

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Compound of Interest

Compound Name: 10,12-Hexadecadien-1-ol

Cat. No.: B138261

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of the isomers of **10,12-hexadecadien-1-ol**, a compound of significant interest in the fields of chemical ecology and drug development. This document is intended to serve as a valuable resource for researchers actively engaged in the study and application of this and related semiochemicals.

Introduction

10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that exists as several geometric isomers, with the (10E,12Z) and (10Z,12E) isomers being the most biologically significant. The (10E,12Z)-isomer is famously known as Bombykol, the primary sex pheromone of the female silkworm moth, *Bombyx mori*.^{[1][2][3]} The precise blend and stereochemistry of these isomers are crucial for eliciting specific behavioral responses in insects, making them a focal point for research in pest management, biodiversity studies, and the development of novel drug discovery platforms.

Physicochemical Properties and CAS Numbers

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different isomers of **10,12-hexadecadien-1-ol**, facilitating their precise identification. The key isomers and their associated CAS numbers are presented below, along with their fundamental physicochemical properties.

Isomer	Common Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	logP
(10E,12Z)-10,12-Hexadecadien-1-ol	Bombykol	765-17-3	C ₁₆ H ₃₀ O	238.41	298.3 at 760 mmHg (est.)	5.9
(10Z,12E)-10,12-Hexadecadien-1-ol	1002-94-4	C ₁₆ H ₃₀ O	238.41	298.3 at 760 mmHg (est.)	5.9	
(10E,12E)-10,12-Hexadecadien-1-ol	765-19-5	C ₁₆ H ₃₀ O	238.41	298.3 at 760 mmHg (est.)	5.9	

Synthesis and Characterization

The stereoselective synthesis of **10,12-hexadecadien-1-ol** isomers is a critical aspect of their study, enabling the production of pure compounds for biological assays and other applications. Various synthetic strategies have been developed, with the Wittig reaction and Suzuki coupling being prominent methods for the controlled formation of the conjugated diene system.

Experimental Protocol: Stereoselective Synthesis via Wittig Reaction

The Wittig reaction provides a robust method for creating the carbon-carbon double bonds with defined stereochemistry. The following is a generalized protocol for the synthesis of a **10,12-hexadecadien-1-ol** isomer.

Step 1: Preparation of the Phosphonium Ylide

- A solution of the appropriate phosphonium salt (e.g., (9-hydroxynonyl)triphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

- A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium salt and form the corresponding ylide. The reaction mixture is typically stirred for 1-2 hours.

Step 2: Wittig Reaction with the Aldehyde

- A solution of the appropriate aldehyde (e.g., (E)-2-heptenal for the (10E,12Z)-isomer) in anhydrous THF is added dropwise to the ylide solution at a low temperature.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

Step 3: Work-up and Purification

- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired **10,12-hexadecadien-1-ol** isomer.

Purification and Characterization

Purification: High-performance liquid chromatography (HPLC) is the method of choice for separating and purifying the geometric isomers of **10,12-hexadecadien-1-ol**. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly employed.

Characterization: The structure and purity of the synthesized isomers are confirmed using a combination of analytical techniques:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** To determine the purity and molecular weight of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the exact structure and stereochemistry of the double bonds by analyzing chemical shifts and coupling constants.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl ($-\text{OH}$) group and the carbon-carbon double bonds ($\text{C}=\text{C}$).

Biological Activity and Signaling Pathway

The biological activity of **10,12-hexadecadien-1-ol** isomers is highly dependent on their specific stereochemistry. As the primary component of the silkworm moth sex pheromone, Bombykol ((10E,12Z)-isomer) is exceptionally potent in eliciting a behavioral response in male moths. Other isomers generally exhibit significantly lower or no activity.

Quantitative Bioactivity Data

The following table summarizes the known biological activity of different **10,12-hexadecadien-1-ol** isomers on *Bombyx mori*.

Isomer	Bioassay Method	Endpoint	Activity Level
(10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol)	Electroantennography (EAG)	Antennal depolarization	High
Behavioral Assay	Wing fluttering, mating dance	High (active at pg levels)[4]	
(10Z,12E)-10,12-Hexadecadien-1-ol	Electroantennography (EAG)	Antennal depolarization	Low
Behavioral Assay	Wing fluttering, mating dance	Low	
(10E,12E)-10,12-Hexadecadien-1-ol	Electroantennography (EAG)	Antennal depolarization	Very Low[4]
Behavioral Assay	Wing fluttering, mating dance	Very Low (requires 10^4 - 10^5 fold higher concentration than Bombykol)[4]	
(10Z,12Z)-10,12-Hexadecadien-1-ol	Electroantennography (EAG)	Antennal depolarization	Negligible
Behavioral Assay	Wing fluttering, mating dance	Inactive	

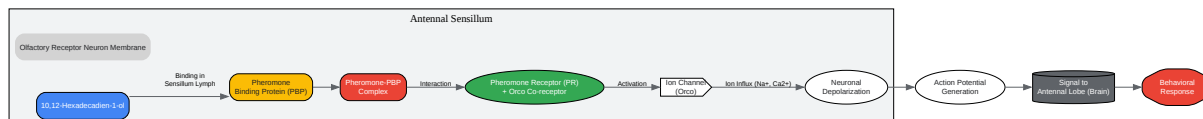
Signaling Pathway of Pheromone Reception

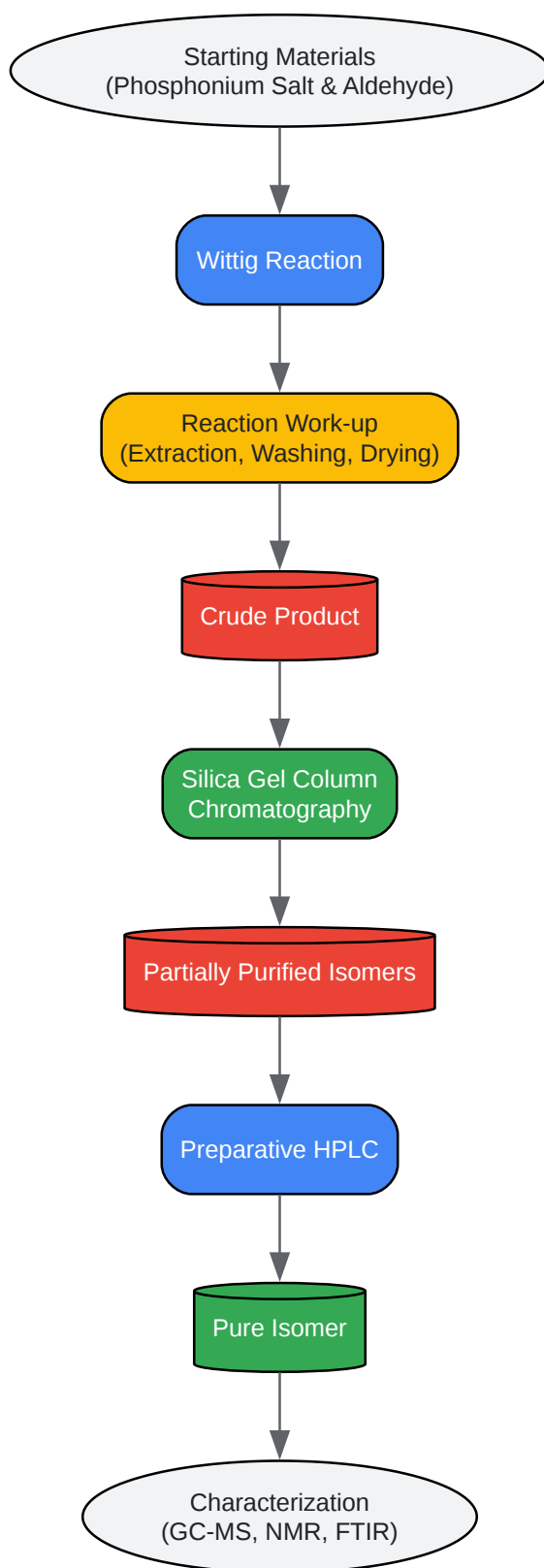
The detection of pheromones in insects is a complex process involving a series of molecular events that transduce the chemical signal into a neuronal response. The signaling pathway for Bombykol in *Bombyx mori* is a well-studied model for insect olfaction.

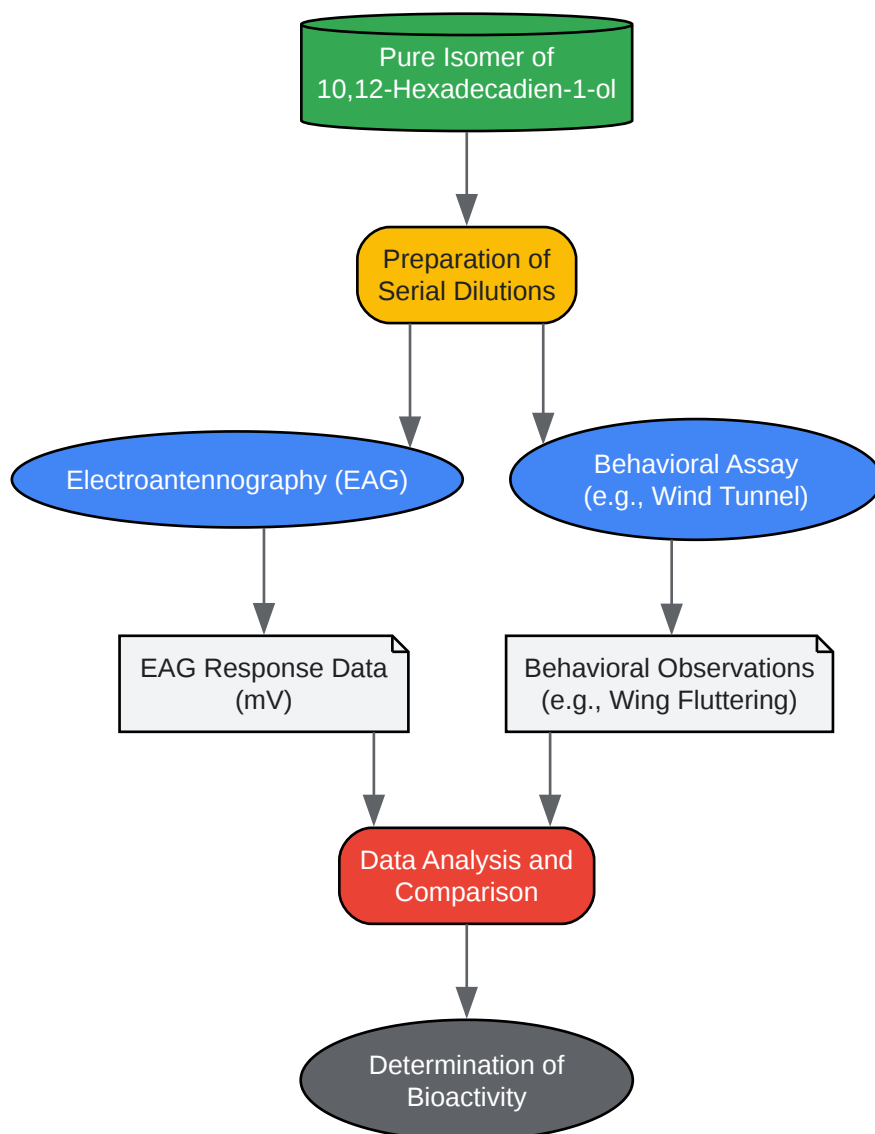
The process begins with the pheromone molecule entering the pores of the male moth's antennae. Inside the sensillum lymph, the hydrophobic pheromone is bound by a Pheromone Binding Protein (PBP), which transports it to the olfactory receptor neuron membrane.[5][6] There, the pheromone-PBP complex interacts with a specific Pheromone Receptor (PR), a member of the odorant receptor family, which is coupled with a co-receptor (Orco).[7][8] This

interaction is believed to trigger a conformational change in the receptor complex, leading to the opening of an ion channel and the depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe of the brain, resulting in a behavioral response.

[6]







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